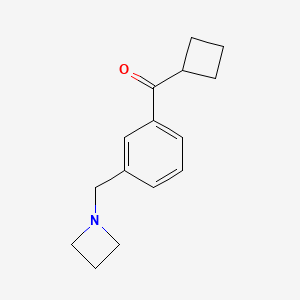![molecular formula C11H12O3S B1325792 4-[2-(Methylthio)phenyl]-4-oxobutyric acid CAS No. 951892-30-1](/img/structure/B1325792.png)
4-[2-(Methylthio)phenyl]-4-oxobutyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Methylthio)phenyl]-4-oxobutyric acid is a chemical compound with a molecular weight of 224.28 . It is beige in color and is in solid form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-[2-(methylsulfanyl)phenyl]-4-oxobutanoic acid . The InChI code is 1S/C11H12O3S/c1-15-10-5-3-2-4-8(10)9(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) .Physical And Chemical Properties Analysis
The physical form of 4-[2-(Methylthio)phenyl]-4-oxobutyric acid is a beige solid . It has a molecular weight of 224.28 .Aplicaciones Científicas De Investigación
Enzymatic Activity and Metabolic Pathways
- Oxidative Decarboxylation : The branched-chain 2-oxo acid dehydrogenase complex (BCOADC) can oxidize 4-methylthio-2-oxobutyrate, highlighting its role in enzymatic processes and metabolic pathways (Jones & Yeaman, 1986).
- Glutamine Metabolism : In studies involving rat liver, 4-methyl-thio-2-oxobutyrate has been shown to participate in transamination reactions with glutamine, illustrating its significance in amino acid metabolism (Häussinger, Stehlé & Gerok, 1985).
Chemical Synthesis and Applications
- Synthesis of Derivatives : Research on the preparation of various derivatives, such as 4-phenyl-2-oxobutyric acid ethyl ester, highlights the chemical versatility and potential for synthesis applications of related compounds (Slavinska et al., 1996).
- Template for Synthesis : It serves as a template for the synthesis of different functionalized oxazoles, demonstrating its utility in creating complex organic compounds (Misra & Ila, 2010).
Biotechnological and Pharmacological Potential
- Apoptotic Mediator Production : The compound has been used in enzymatic reactors for the production of 4-methylthio-2-oxobutyric acid, a mediator of apoptosis, indicating its potential in biotechnological applications (García-García et al., 2008).
- Antibacterial Activities : Derivatives synthesized from related compounds have shown antibacterial activities, suggesting potential pharmaceutical applications (El-Hashash et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
4-(2-methylsulfanylphenyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c1-15-10-5-3-2-4-8(10)9(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAZQKFYUQFHFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Methylthio)phenyl]-4-oxobutyric acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 4-[3-(azetidinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1325723.png)
![Ethyl 5-[3-(azetidinomethyl)phenyl]-5-oxovalerate](/img/structure/B1325724.png)
![Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1325725.png)
![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1325727.png)
![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-fluorobenzophenone](/img/structure/B1325728.png)
![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4'-fluorobenzophenone](/img/structure/B1325729.png)
![4-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3-fluorobenzophenone](/img/structure/B1325731.png)
![3-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone](/img/structure/B1325732.png)